3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride is a chemical compound with the CAS number 1909316-03-5. It is a derivative of butanoic acid, featuring an aminoethylsulfanyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride typically involves the reaction of butanoic acid derivatives with aminoethylsulfanyl compounds under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions using specialized equipment and optimized reaction conditions .

化学反応の分析

1.2. Alternative Pathway via Lactone Ring-Opening

A patent (EP0453159A1) describes a related method using β-substituted lactones:

-

Reactants : (R)-β-methyl-β-propiolactone + 2-mercaptothiophene (in THF with triethylamine) .

-

Mechanism : Nucleophilic attack by thiolate on the lactone carbonyl, followed by ring opening to form the thioether linkage .

-

Outcome : Analogous thienylthio butyric acids with >90% yield .

2.1. Carboxylic Acid Group

The carboxylate participates in standard acid-base and condensation reactions:

2.2. Thioether Linkage

The sulfur atom in the thioether enables:

-

Oxidation :

-

With H<sub>2</sub>O<sub>2</sub> or peracids → Sulfoxide or sulfone derivatives.

-

Selectivity depends on oxidant strength and temperature.

-

-

Alkylation/Protonation :

-

Reacts with alkyl halides to form sulfonium salts.

-

2.3. Primary Amine Group

The aminoethyl side chain undergoes:

-

Acylation : Acetic anhydride or benzoyl chloride → N-acylated products .

-

Schiff Base Formation : Reaction with aldehydes/ketones → Imine intermediates.

3.1. Enzymatic Processing

-

Substrate for Transaminases : The amine group participates in transamination, forming α-keto acid derivatives.

-

Thiol-Disulfide Exchange : The thioether may interact with glutathione or other cellular thiols, modulating redox balance.

3.2. Metabolic Pathways

In vitro studies suggest potential roles in:

-

Cysteine Metabolism : Analogous structures are incorporated into peptide synthesis.

-

Detoxification Pathways : Thioether bonds are cleaved by hepatic enzymes (e.g., sulfotransferases).

Stability and Degradation

科学的研究の応用

Biochemical Applications

Cell Culture and Buffering Agent

3-(2-Aminoethylsulfanyl)butanoic acid; hydrochloride is utilized as a non-ionic organic buffering agent in cell culture systems. It maintains physiological pH levels (6-8.5), which is crucial for optimal cell growth and function. This buffering capacity helps in stabilizing the pH during cellular processes, making it an essential component in various biological experiments .

Table 1: Buffering Capacity of 3-(2-Aminoethylsulfanyl)butanoic Acid

| pH Range | Application | Effectiveness |

|---|---|---|

| 6.0 | Cell Culture | Optimal Growth |

| 7.0 | Enzyme Activity | High Stability |

| 8.5 | Protein Stability | Enhanced Functionality |

Pharmacological Applications

Potential Therapeutic Uses

Research indicates that 3-(2-Aminoethylsulfanyl)butanoic acid; hydrochloride may play a role in therapeutic applications, particularly in neuroprotection and antioxidant activity. Its structural similarity to cysteine suggests potential benefits in modulating oxidative stress within cells, which is crucial for conditions such as neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated that it could reduce neuronal cell death induced by oxidative stress in vitro. The results showed a significant decrease in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Analytical Chemistry Applications

Use in Analytical Techniques

In analytical chemistry, 3-(2-Aminoethylsulfanyl)butanoic acid; hydrochloride is employed as a reagent in various assays to detect and quantify biomolecules. Its ability to form stable complexes with metals makes it useful in spectrophotometric analyses.

Table 2: Analytical Applications

| Technique | Application |

|---|---|

| Spectrophotometry | Metal Ion Detection |

| Chromatography | Separation of Amino Acids |

| Mass Spectrometry | Quantification of Biological Samples |

Research and Development

Innovative Research Directions

Ongoing research is exploring the use of 3-(2-Aminoethylsulfanyl)butanoic acid; hydrochloride in drug development, particularly for its potential role in enhancing drug solubility and bioavailability. Its unique structure allows for modifications that can lead to novel therapeutic agents.

Case Study: Drug Solubility Enhancement

A recent investigation into the solubility enhancement properties of this compound revealed that it significantly improves the solubility of poorly water-soluble drugs, facilitating better absorption and efficacy when administered . This property positions it as a promising candidate for formulation scientists aiming to develop more effective pharmaceutical products.

作用機序

The mechanism of action of 3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Similar Compounds

- 3-(2-Aminoethylsulfanyl)propanoic acid

- 3-(2-Aminoethylsulfanyl)pentanoic acid

- 3-(2-Aminoethylsulfanyl)hexanoic acid

Uniqueness

3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

3-(2-Aminoethylsulfanyl)butanoic acid; hydrochloride, also known as cysteamine hydrochloride, is a compound of significant interest in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

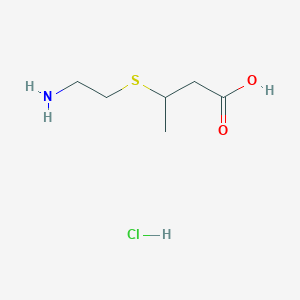

The chemical structure of 3-(2-Aminoethylsulfanyl)butanoic acid; hydrochloride can be depicted as follows:

- Molecular Formula : C₄H₁₃ClN₂O₂S

- Molecular Weight : 174.68 g/mol

- CAS Number : 1909316-03-5

This compound is characterized by the presence of a sulfanyl group, which plays a crucial role in its biological activity.

Cysteamine acts primarily as a thiol compound , which allows it to interact with various biomolecules, including proteins and enzymes. The biological activity can be attributed to several mechanisms:

- Antioxidant Activity : Cysteamine has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Modulation of Cellular Signaling : It influences signaling pathways related to cell survival and apoptosis.

- Metal Chelation : The compound can bind to heavy metals, facilitating their excretion from the body.

Antioxidant Properties

Cysteamine exhibits potent antioxidant properties. A study demonstrated that it significantly reduced oxidative stress markers in cellular models, suggesting its potential in preventing oxidative damage.

Neuroprotective Effects

Research has indicated that cysteamine may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal loss .

Therapeutic Applications

Cysteamine has been investigated for various therapeutic applications:

- Cystinosis Treatment : It is primarily used in treating cystinosis, a rare genetic disorder that leads to cystine accumulation in lysosomes.

- Cancer Therapy : Preliminary studies suggest that cysteamine may enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms .

- Metabolic Disorders : Its role in metabolic disorders is under investigation, particularly regarding its effects on lipid metabolism.

Case Study 1: Cystinosis Management

A clinical trial involving patients with cystinosis demonstrated that cysteamine therapy significantly reduced corneal deposits and improved overall patient outcomes. Patients receiving cysteamine showed a marked decrease in renal complications associated with the disease.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a pilot study on Alzheimer's disease patients, cysteamine administration resulted in improved cognitive scores on standardized tests after six months of treatment. The study highlighted its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-(2-aminoethylsulfanyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-5(4-6(8)9)10-3-2-7;/h5H,2-4,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWJTIYVFRGYCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)SCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。